![molecular formula C24H19ClN4O4S B2771080 3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226448-37-8](/img/no-structure.png)

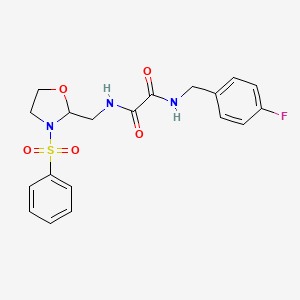

3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

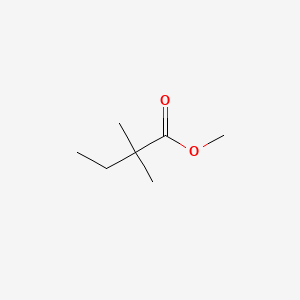

The compound “3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrimidine ring, and an oxadiazole ring . It’s part of a class of compounds known as thiophene derivatives, which have been shown to have a variety of biological effects .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These methods involve the condensation of different substrates .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. It includes a thiophene ring, which is a five-membered ring with one sulfur atom , a pyrimidine ring, which is a six-membered ring with two nitrogen atoms , and an oxadiazole ring .

科学的研究の応用

Synthesis and Biological Activities

Antibacterial Agents

Research into substituted thienopyrimidines, similar in structure to the compound , has demonstrated potential antibacterial properties. These compounds are synthesized through several steps, starting with the preparation of ethyl 2-aminothiophene-3-carboxylate, followed by various reactions to introduce different substituents, aiming to explore their antibacterial efficacy (More et al., 2013).

Anticancer and Antileukemia Activities

The synthesis of thieno[2,3-d]pyrimidine derivatives, through reactions involving different reagents and conditions, has been investigated for their potential anticancer and antileukemia activities. These activities are attributed to the compounds' ability to act as inhibitors of adenosine kinase and platelet aggregation, showcasing the versatility of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (El-Gazzar et al., 2006).

Analgesic Agents

A study on trisubstituted pyrazoles containing thieno[2,3-d]pyrimidine heterocycles explored their synthesis for potential use as analgesic agents. The research involved the reaction of specific malononitrile derivatives with sulfur and various reagents, leading to compounds showing significant analgesic effects, highlighting the compound's relevance in developing new pain management solutions (Khalifa et al., 2019).

Synthesis of Functionalized Pyrimidines

The compound's structure lends itself to the synthesis of functionalized pyrimidines, which are crucial in various chemical and pharmaceutical applications. By undergoing specific reactions, these derivatives can serve as intermediates for further chemical transformations, showcasing the compound's utility in organic synthesis and drug development processes (Sarıpınar et al., 2006).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 2-ethoxyphenyl-1,2,4-oxadiazol-5-yl and 2-chlorophenylmethyl groups.", "Starting Materials": [ "2-Amino-4-chloro-6-methylpyrimidine", "Ethyl acetoacetate", "Thiophene-2-carboxylic acid", "2-Bromoethyl chloroformate", "2-Ethoxyphenyl hydrazine", "Sodium hydride", "2-Chlorobenzyl chloride", "Triethylamine", "N,N-Dimethylformamide", "Chloroform", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine by reacting 2-chloro-4,6-dimethylpyrimidine with ammonia.", "Step 2: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4-chloro-6-methylpyrimidine with ethyl acetoacetate and thiophene-2-carboxylic acid in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate by reacting ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl chloroformate in the presence of triethylamine.", "Step 4: Synthesis of 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine by reacting 2-ethoxyphenyl hydrazine with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of acetic acid and sodium bicarbonate.", "Step 5: Synthesis of 3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione by reacting 2-chlorobenzyl chloride with 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine in the presence of N,N-dimethylformamide and sodium bicarbonate followed by reaction with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of sodium hydride and methanol." ] } | |

CAS番号 |

1226448-37-8 |

分子式 |

C24H19ClN4O4S |

分子量 |

494.95 |

IUPAC名 |

3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19ClN4O4S/c1-2-32-19-10-6-4-8-16(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-3-5-9-17(15)25/h3-12H,2,13-14H2,1H3 |

InChIキー |

YDCQMILXNHHEOQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B2770998.png)

![4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771001.png)

![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)

![5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2771005.png)

![6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2771008.png)

![N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2771015.png)

![Ethyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2771017.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2771018.png)